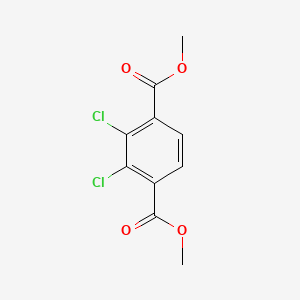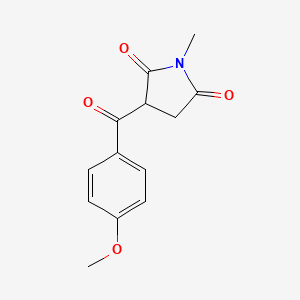![molecular formula C22H16OS2 B14351653 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene] CAS No. 91620-73-4](/img/structure/B14351653.png)
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a phenyl group and a methylsulfanyl group in its structure adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be achieved through various synthetic routes. One common method involves the use of a Friedel-Crafts reaction, where a phenyl group is introduced to the xanthene core. The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylsulfanyl donor. Industrial production methods often involve the use of catalysts such as palladium or copper to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The phenyl group can undergo reduction reactions to form various hydrogenated derivatives.
Substitution: The spiro linkage allows for substitution reactions where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and hydrogenated derivatives.
Applications De Recherche Scientifique
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic amino acids in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be compared with other spiro compounds such as spiro[cyclohexane-1,9’-xanthene] and spiro[fluorene-9,9’-xanthene]. While these compounds share the spiro linkage, the presence of the methylsulfanyl and phenyl groups in 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] provides it with unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91620-73-4 |
|---|---|
Formule moléculaire |
C22H16OS2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-methylsulfanyl-3-phenylspiro[thiete-2,9'-xanthene] |
InChI |
InChI=1S/C22H16OS2/c1-24-21-20(15-9-3-2-4-10-15)22(25-21)16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)22/h2-14H,1H3 |
Clé InChI |
HYEMGGGIIJWELX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2(S1)C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


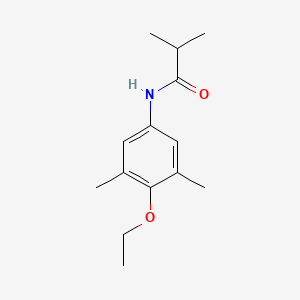
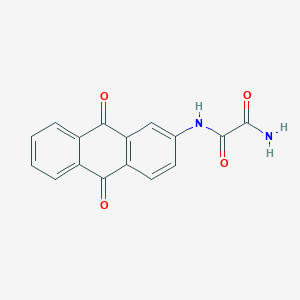
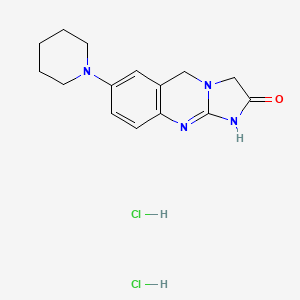
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
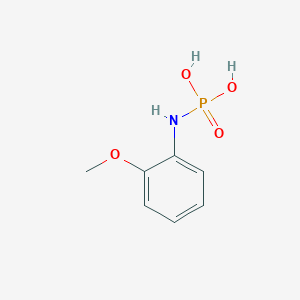
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
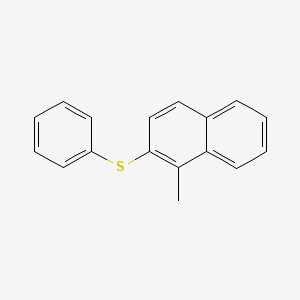
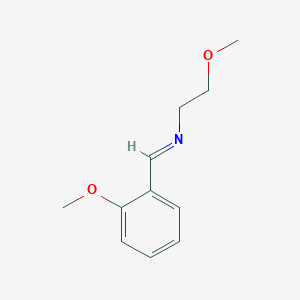
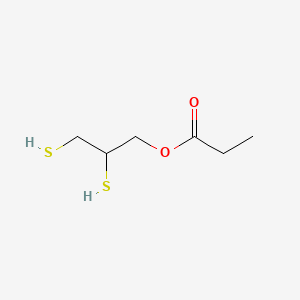
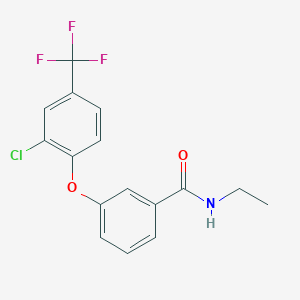
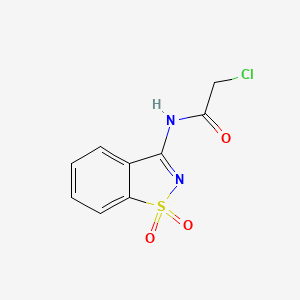
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
